1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid
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Overview
Description
1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid is a complex organic compound that features a unique imidazo[4,5-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one typically involves multi-step organic reactions. One common method involves the condensation of piperidine with imidazo[4,5-b]pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Share a similar core structure but differ in the substituents attached to the imidazole ring.
Pyridine derivatives: Contain a pyridine ring but may lack the imidazole moiety.
Piperidine derivatives: Feature piperidine rings but differ in the overall molecular structure
Uniqueness
1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one is unique due to its combination of imidazo[4,5-b]pyridine and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
85930-02-5 |
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Molecular Formula |
C20H29N5O5 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid |
InChI |
InChI=1S/C18H27N5O.C2H2O4/c24-18-22(14-20-10-3-1-4-11-20)16-8-7-9-19-17(16)23(18)15-21-12-5-2-6-13-21;3-1(4)2(5)6/h7-9H,1-6,10-15H2;(H,3,4)(H,5,6) |
InChI Key |
FCCLYBXJIOXPII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C3=C(N=CC=C3)N(C2=O)CN4CCCCC4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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